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Abstract
E-7820 is an investigational small molecule that functions as a molecular glue degrader, a

novel therapeutic modality designed to hijack the body's natural protein disposal system to

eliminate disease-causing proteins. This document provides a comprehensive technical

overview of E-7820, detailing its mechanism of action, target proteins, and the signaling

pathways it modulates. It includes a compilation of quantitative data from preclinical and clinical

studies, detailed experimental protocols for key assays, and visualizations of the core biological

processes. This guide is intended for researchers, scientists, and drug development

professionals interested in the science and therapeutic potential of E-7820.

Introduction
Molecular glue degraders represent a paradigm shift in targeted therapy. Unlike traditional

inhibitors that block a protein's function, these molecules induce the degradation of target

proteins by promoting their interaction with an E3 ubiquitin ligase. E-7820, a sulfonamide

derivative, has emerged as a promising agent in this class. Initially investigated as an inhibitor

of integrin α2 expression, its primary mechanism of action is now understood to be the induced

degradation of the RNA-binding proteins RBM39 and, to some extent, RBM23.[1][2][3] By

recruiting these proteins to the DCAF15 E3 ubiquitin ligase complex, E-7820 triggers their

ubiquitination and subsequent destruction by the proteasome.[2][3][4] This leads to widespread

disruption of RNA splicing, a process critical for the survival of certain cancer cells, particularly

those with mutations in splicing factor genes.[5][6]
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Mechanism of Action
E-7820 acts as a molecular "glue" by stabilizing the interaction between the substrate receptor

DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex, and the neosubstrate

protein RBM39.[2][4] In the absence of E-7820, the interaction between DCAF15 and RBM39

is weak and transient. E-7820 binds to a shallow pocket on DCAF15, creating a new composite

surface that enhances the binding affinity for the RRM2 domain of RBM39.[7][8] This induced

proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to RBM39,

marking it for degradation by the 26S proteasome. The degradation of RBM39, an essential

component of the spliceosome, leads to global alterations in RNA splicing, ultimately inducing

cell death in susceptible cancer cells.[5][6]

Signaling Pathway Diagram
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Caption: E-7820 mechanism of action.
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Quantitative Data
Table 1: In Vitro Binding and Degradation Data

Parameter Value Cell Line/System Comments

E-7820 Binding to

DCAF15 (Kd)
22 ± 7 µM Recombinant proteins

Determined by

competitive TR-FRET

assay.[9]

E-7820 Binding to

DCAF15 (KDapp)
3.8 µM

Recombinant DDB1-

DCAF15

Determined by TR-

FRET.[7]

Indisulam Binding to

DCAF15 (Kd)
108 ± 88 µM Recombinant proteins

Determined by

competitive TR-FRET

assay.[9]

Ternary Complex

Formation (DDB1-

DCAF15 +

RBM39RRM2) with 50

µM E-7820 (KDapp)

2.0 µM Recombinant proteins
Determined by TR-

FRET.[7]

Ternary Complex

Formation (DDB1-

DCAF15 +

RBM39RRM2) with 50

µM Indisulam (KDapp)

2.1 µM Recombinant proteins
Determined by TR-

FRET.[7]

Ternary Complex

Formation (DDB1-

DCAF15 +

RBM39RRM2) with 50

µM Tasisulam

(KDapp)

3.5 µM Recombinant proteins
Determined by TR-

FRET.[7]

RBM39 Degradation

(DC50)
Not explicitly reported

Various cancer cell

lines

Potent degradation

observed at

nanomolar

concentrations (e.g.,

500 nM).[7]
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Table 2: Preclinical Efficacy in Patient-Derived Xenograft
(PDX) Models

Cancer Type Dose
Response Rate
(Tumor Shrinkage)

Number of Models

Overall 100 mg/kg 38.1% 42

Overall 200 mg/kg 54.8% 42

Bile Duct Cancer 100 mg/kg 58.3% 12

Uterine Cancer 100 mg/kg 55.6% 9

Gastric Cancer 100 mg/kg 33.3% 9

Pancreatic Cancer 100 mg/kg 8.3% 12

Data from a study using Japanese cancer patient-derived tissue transplantation models (J-

PDX).[10]

Table 3: Phase II Clinical Trial (NCT05024994) Patient
Characteristics and Outcomes

Parameter Value

Indication
Relapsed/Refractory Myeloid Malignancies with

Splicing Factor Mutations

Number of Patients 12

Median Age 77 years (range 71–85)

Prior Therapies (Median) 3 (range 1–6)

E-7820 Dose 100 mg daily

Median Duration of Treatment 2.5 cycles (range 1–12)

Overall Response Rate (ORR) 0%

Median Overall Survival (OS) 3.8 months
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The study was closed for futility as no objective responses were observed in the first 12

patients.[5][11]

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for Ternary Complex
Formation
This protocol is adapted from published methods to measure the E-7820-induced interaction

between DCAF15 and RBM39.[7][8][12]

Materials:

Biotinylated Strep II Avi-tagged DCAF15

BodipyFL-labeled RBM39 (or RRM2 domain)

Terbium-coupled streptavidin

E-7820

Assay Buffer: 50 mM Tris pH 8.0, 200 mM NaCl, 0.1% Pluronic F-68, 0.5% BSA (w/v)

384-well microplate

Microplate reader capable of TR-FRET measurements

Procedure:

Prepare an assay mixture containing 200 nM biotinylated DCAF15, 200 nM BodipyFL-

labeled RBM39, and 2 nM terbium-coupled streptavidin in the assay buffer.

Dispense the assay mixture into the wells of a 384-well microplate.

Add increasing concentrations of E-7820 to the wells. A typical final DMSO concentration is

normalized to 2%.
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Incubate the plate for 15 minutes at room temperature.

Measure the TR-FRET signal using a microplate reader. Excite the terbium donor at 337 nm

and record emissions at 490 nm (terbium) and 520 nm (BodipyFL acceptor). A time delay of

70 µs is used to reduce background fluorescence.

Calculate the 520/490 nm emission ratio for each well.

Plot the emission ratio against the E-7820 concentration and fit the data to a suitable model

(e.g., three-parameter agonist response curve) to determine the EC50 value.

Experimental Workflow: TR-FRET Assay

Start
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Caption: TR-FRET assay workflow.

Cell Viability Assay
This protocol describes a general method for assessing the effect of E-7820 on cancer cell

viability.[13]

Materials:

Cancer cell line of interest

Complete cell culture medium

E-7820

DMSO (vehicle control)

96-well plates
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Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)

Microplate reader

Procedure:

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5.0 × 102 cells/well) in

100 µL of medium.

Allow cells to adhere overnight at 37°C in a humidified incubator.

The next day, treat the cells with various concentrations of E-7820. Include a DMSO-only

control.

Incubate the plates for the desired duration (e.g., 3 to 12 days).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for signal development.

Measure the absorbance or luminescence using a microplate reader.

Normalize the data to the DMSO control and plot cell viability against E-7820 concentration

to determine the IC50 value.

Western Blotting for RBM39 Degradation
This protocol is for detecting the degradation of RBM39 in cells treated with E-7820.

Materials:

Cancer cell line

E-7820

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (anti-RBM39, anti-GAPDH or other loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and treat with E-7820 at various concentrations and for different time points.

Harvest the cells and lyse them in lysis buffer.

Quantify the protein concentration of the lysates.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary anti-RBM39 antibody overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane and apply the chemiluminescent substrate.

Image the blot using a suitable imaging system.
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Re-probe the blot with an anti-GAPDH antibody as a loading control.

In Vitro Ubiquitination Assay
This protocol outlines the steps to reconstitute the ubiquitination of RBM39 in the presence of

E-7820.

Materials:

Recombinant E1 ubiquitin-activating enzyme

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

Recombinant CRL4-DDB1-DCAF15 complex

Recombinant RBM39

Ubiquitin

E-7820

ATP

Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl2)

Procedure:

Combine E1, E2, CRL4-DDB1-DCAF15, RBM39, and ubiquitin in the reaction buffer.

Add E-7820 or DMSO (control) to the reaction mixtures.

Initiate the reaction by adding ATP.

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

Analyze the samples by western blotting using an anti-RBM39 antibody to detect the

formation of higher molecular weight polyubiquitinated RBM39 species.
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Patient-Derived Xenograft (PDX) Model Studies
This protocol describes the general workflow for evaluating the efficacy of E-7820 in PDX

models.[10][14][15]

Materials:

Immunodeficient mice (e.g., NSG mice)

Patient tumor tissue

E-7820 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Implant fresh patient tumor tissue subcutaneously into the flank of immunodeficient mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

Randomize the tumor-bearing mice into treatment and control groups.

Administer E-7820 orally to the treatment group at the desired dose and schedule (e.g., 100

mg/kg daily). Administer the vehicle to the control group.

Measure tumor volume with calipers two to three times per week.

Monitor the body weight and overall health of the mice.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting for RBM39 levels, immunohistochemistry).

Calculate tumor growth inhibition (TGI) or tumor shrinkage to assess efficacy.

Conclusion
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E-7820 is a well-characterized molecular glue degrader that induces the degradation of the

splicing factor RBM39 by recruiting it to the DCAF15 E3 ubiquitin ligase. This mechanism of

action has shown significant anti-tumor activity in preclinical models, particularly in cancers with

a dependency on specific splicing events. While a phase II clinical trial in myeloid malignancies

did not demonstrate clinical efficacy at the dose tested, the compound was well-tolerated and

showed evidence of on-target RBM39 degradation in patients.[5] Further investigation into

patient selection biomarkers, combination therapies, and potentially different dosing regimens

may be warranted to unlock the therapeutic potential of E-7820. The detailed methodologies

and compiled data in this guide provide a valuable resource for researchers in the field of

targeted protein degradation and oncology drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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